Cyanocobalamin Impurity G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

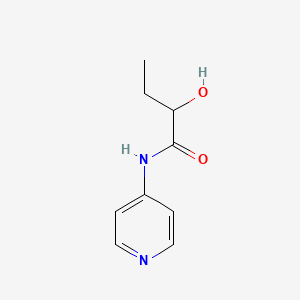

Cyanocobalamin Impurity G, also known as Coα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-cyano-e-N-methylcobamide (as per EP), is a derivative of Vitamin B12 . It plays a key role in the normal functioning of the brain and nervous system, and for the formation of blood .

Molecular Structure Analysis

The molecular structure of Cyanocobalamin Impurity G is complex, with a cobalt-centered corrin ring . The cobalt atom neighbors five nitrogen atoms, four of which are located in the corrin ring .Chemical Reactions Analysis

The chemical stability of Cyanocobalamin, a related compound, has been investigated in medical foods using a validated HPLC method .Aplicaciones Científicas De Investigación

Role in Food Supplements and Medicines

Cyanocobalamin, also known as Vitamin B12, is an essential micronutrient that is commonly integrated with food supplements . Four forms of Vitamin B12—cyanocobalamin, hydroxocobalamin, 5′-deoxyadenosylcobalamin, and methylcobalamin—are currently used for supplementation . Cyanocobalamin Impurity G, being a variant of cyanocobalamin, can be used in the formulation of these supplements and medicines .

Biochemical Role

Vitamin B12 plays a key role in DNA stability . It acts as a cofactor for enzymes such as methionine synthase and methylmalonyl-CoA mutase, which are involved in DNA methylation and nucleotide synthesis . Cyanocobalamin Impurity G, sharing the core structure with cyanocobalamin, may have similar biochemical roles.

Antioxidant Properties

Vitamin B12 has antioxidant properties that help protect DNA from damage caused by reactive oxygen species . This protection is achieved by scavenging free radicals and reducing oxidative stress . Cyanocobalamin Impurity G could potentially share these antioxidant properties.

DNA Damage Research

In addition to their protective functions, cobalamins can also generate DNA-damaging radicals in vitro that can be useful in scientific research . Cyanocobalamin Impurity G could be used in such research applications.

Drug Delivery Systems

Research is being conducted on the use of Vitamin B12 in medicine as vectors for xenobiotics . Cyanocobalamin Impurity G could potentially be used in the development of such drug delivery systems.

Analytical Method Development

Cyanocobalamin Impurity G can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Cyanocobalamin .

Safety And Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyanocobalamin Impurity G involves the use of several chemical reactions to form the final compound. The steps include the conversion of starting materials into intermediates, which are then further transformed into the final product. The overall strategy involves the functionalization of a cobalt center with a cyano group and the formation of a pyrimidine ring system.", "Starting Materials": [ "Cyanocobalamin", "Sodium azide", "Methyl iodide", "Potassium hydroxide", "Sodium nitrite", "Sulfuric acid", "Pyridine", "Acetic anhydride", "Ammonium chloride", "Methanol" ], "Reaction": [ "Cyanocobalamin is treated with sodium azide and methyl iodide to form the intermediate methyl azide-cobalamin.", "The intermediate is then treated with potassium hydroxide to form the corresponding cobalt hydroxide.", "The cobalt hydroxide is then treated with sodium nitrite in the presence of sulfuric acid to form the intermediate cobalt nitrosyl complex.", "The intermediate is then treated with pyridine and acetic anhydride to form the intermediate pyridine-acetate-cobalt nitrosyl complex.", "The intermediate is then treated with ammonium chloride and methanol to form Cyanocobalamin Impurity G." ] } | |

Número CAS |

38218-51-8 |

Nombre del producto |

Cyanocobalamin Impurity G |

Fórmula molecular |

C64H90CoN14O14P |

Peso molecular |

1369.39 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

Nb-Methyl Cyancobalamin; Nb-methyl-Cobinamide Cyanide 3'-Ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole Dihydrogen Phosphate (Ester), Inner Salt; 34-Methylcyanocobalamin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

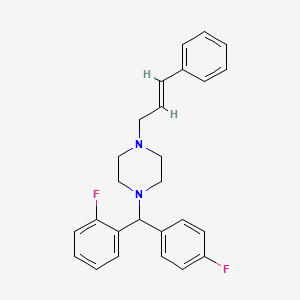

![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)